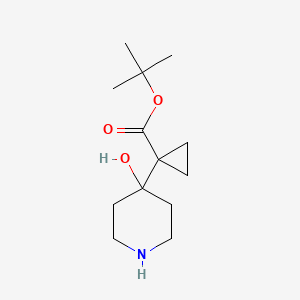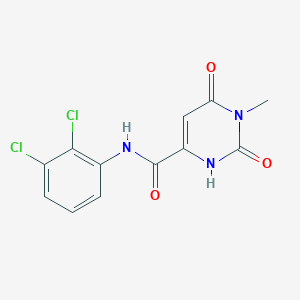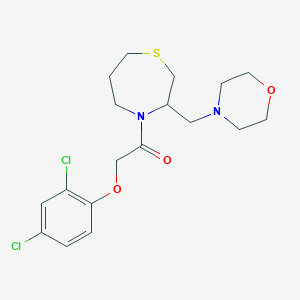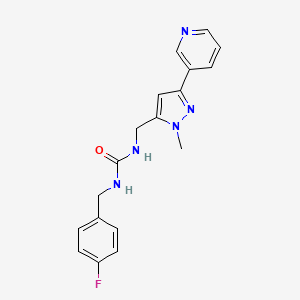
N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Molecular Structure Analysis
Imidazole has a unique structure that grants it potential in drug discovery, as it exhibits promising biological activities . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The specific physical and chemical properties of “N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-methylbenzamide” are not available in the sources I found.Wissenschaftliche Forschungsanwendungen
Transesterification/Acylation Reactions
- Catalytic Efficiency : Imidazol-2-ylidenes, a family of N-heterocyclic carbenes (NHC), including compounds similar to the queried chemical, have shown efficiency in catalyzing transesterification reactions involving esters and alcohols. They have been used for acylation of alcohols with enol acetates and other esters, exhibiting selectivity and efficiency at room temperature (Grasa et al., 2003).
Chemical Synthesis and Characterization
- Synthesis of Nonpeptide Angiotensin II Receptor Antagonists : Research has demonstrated the preparation of N-(biphenylylmethyl)imidazoles, showcasing their potential as potent antihypertensive agents. This class of compounds, related to the queried chemical, has been found effective in treating hypertension (Carini et al., 1991).
Polymerization Processes
- Polyimide Synthesis : Studies have synthesized new diamines, including derivatives of benzimidazole and benzamide, for polymerization with various anhydrides. These polymers, related to the queried chemical, have applications in creating materials with specific thermal and solubility properties (Butt et al., 2005).
Catalysis in Organic Reactions
- Catalysis in Domino Reactions : Imidazole derivatives have been used in solvent-free and microwave-irradiation conditions to catalyze efficient domino reactions. These reactions are significant in synthesizing complex organic compounds in a concise and efficient manner (Jiang et al., 2009).
Antimicrobial Studies
- Silver Carbene Complexes for Antimicrobial Efficacy : Methylated imidazolium salts, closely related to the queried compound, have been synthesized and tested for their antimicrobial efficacy. These compounds have shown promise in fighting bacterial strains associated with cystic fibrosis and chronic lung infections (Hindi et al., 2008).
Polymer Synthesis
- Polymerization of Ethylene Oxide : N-Heterocyclic carbene (NHC) has been shown to initiate the ring-opening polymerization of ethylene oxide, leading to the formation of poly(ethylene oxide) with controlled properties. This process is significant for synthesizing functionalized polymers with specific end-group functionalities (Raynaud et al., 2009).
Wirkmechanismus
The mechanism of action of imidazole derivatives is often related to their ability to inhibit certain enzymes. For example, N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)pivalamide, also known as CPI-1205, is a potent and selective inhibitor of the epigenetic enzyme, histone lysine methyltransferase (HKMT) EZH2.
Eigenschaften
IUPAC Name |
N-[2-(2-cyclopropylimidazol-1-yl)ethyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-12-4-2-3-5-14(12)16(20)18-9-11-19-10-8-17-15(19)13-6-7-13/h2-5,8,10,13H,6-7,9,11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STEBPDTXMRMJLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCN2C=CN=C2C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-methylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(2,5-dichlorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2826092.png)

![6-[4-(2-Methylpyrimidin-4-yl)-1,4-diazepan-1-yl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2826095.png)
![N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-hydroxyacetamide](/img/structure/B2826096.png)
![Methyl[(pyridazin-3-yl)methyl]amine dihydrochloride](/img/structure/B2826098.png)
![1'-((3,5-Dimethylisoxazol-4-yl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2826101.png)
![N-(1-benzylpiperidin-4-yl)-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2826103.png)
![2-(4-Benzylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2826105.png)
![2-[(5-{[4-(Tert-butyl)benzoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid](/img/structure/B2826106.png)

![2,5-dichloro-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-3-carboxamide](/img/structure/B2826109.png)
